molecular formula C6H15ClN2OS B1523511 N-(2-Aminoethyl) Thiamorpholine 1-oxide hydrochloride CAS No. 1167056-47-4

N-(2-Aminoethyl) Thiamorpholine 1-oxide hydrochloride

Cat. No.: B1523511
CAS No.: 1167056-47-4
M. Wt: 198.72 g/mol
InChI Key: SGGOMRABRVXZIQ-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl) Thiamorpholine 1-Oxide Hydrochloride (CAS 1167056-47-4) is a chemical compound supplied with a high level of purity for research and industrial applications. This product is strictly for non-medical purposes in scientific research and is not intended for diagnostic or therapeutic use in humans or animals . Compounds featuring N-oxide functionalities, such as this one, are of significant interest in medicinal chemistry and drug development . The N-oxide group is highly polar and can form strong hydrogen bonds, which may be utilized to alter the physical properties of a molecule, such as increasing its water solubility or decreasing membrane permeability . In research, such building blocks can be explored for various applications, including the development of prodrugs or as components in the synthesis of more complex molecules. Researchers are investigating the use of N-oxides in creating materials with excellent blood compatibility and low immunogenicity, often referred to as "stealth" materials for biomedical applications .

Properties

IUPAC Name

2-(1-oxo-1,4-thiazinan-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2OS.ClH/c7-1-2-8-3-5-10(9)6-4-8;/h1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGOMRABRVXZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CCN1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Aminoethyl) Thiamorpholine 1-oxide hydrochloride, also known as 4-(2-aminoethyl) thiomorpholine 1,1-dioxide, is a compound with notable biological activity, particularly in medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C6H15ClN2OS
  • Molar Mass : 198.71 g/mol
  • Chemical Structure : The compound features a thiomorpholine ring with an aminoethyl side chain and an N-oxide functional group, which contributes to its biological activity.

This compound exhibits several mechanisms that contribute to its biological effects:

  • HIF Hydroxylase Inhibition : Research indicates that compounds like N-(2-aminoethyl) thiamorpholine can inhibit hypoxia-inducible factor (HIF) hydroxylase activity. This inhibition leads to increased stability and activity of HIF, which is crucial for cellular responses to hypoxia .
  • Redox Activity : The N-oxide functionality allows for redox reactions that can influence various biological pathways. This property is significant for its use in drug formulations where reactive intermediates are beneficial for therapeutic effects .
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activities, potentially making N-(2-aminoethyl) thiamorpholine a candidate for further exploration in treating infections .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Type Description
Cytotoxicity Exhibits selective cytotoxicity against certain cancer cell lines .
Antimicrobial Effects Potential antibacterial properties against specific Gram-negative bacteria .
HIF Stabilization Inhibits HIF hydroxylase leading to increased HIF stability under hypoxic conditions .

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies demonstrated that N-(2-aminoethyl) thiamorpholine showed promising cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The compound's mechanism appears linked to its ability to induce apoptosis in targeted cells.
  • HIF Pathway Modulation : A study highlighted the compound's role in modulating the HIF pathway, which is critical in cancer biology and tissue response to low oxygen levels. By stabilizing HIF, the compound may enhance the survival of cells under stress conditions, which could be beneficial in ischemic diseases .
  • Antimicrobial Testing : Preliminary testing indicated that derivatives of thiomorpholine compounds possess antimicrobial properties. Further investigation into N-(2-aminoethyl) thiamorpholine's efficacy against specific pathogens is warranted.

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-Aminoethyl) thiamorpholine 1-oxide hydrochloride has been investigated for its potential therapeutic effects. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

  • Anticancer Activity : Studies have shown that derivatives of thiomorpholine compounds exhibit cytotoxic effects against cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and HEPG2 (liver cancer) using assays like the sulforhodamine B (SRB) assay . The mechanism of action may involve modulation of protein functions related to cancer progression.
  • Protein Modulation : The compound has been explored for its ability to modulate protein function, which is crucial for restoring protein homeostasis in various diseases, including cancers and neurodegenerative disorders . This property makes it a valuable tool in the development of targeted therapies.

Polymer Science Applications

The compound has also found applications in polymer chemistry, particularly in the synthesis of smart polymers.

  • Stimuli-Responsive Polymers : this compound can be used as a monomer in the production of polymers that respond to environmental stimuli such as pH and temperature. For instance, polymers derived from thiomorpholine oxides have demonstrated dual responsiveness, which is advantageous for biomedical applications like drug delivery systems .
  • Biocompatibility : Research indicates that these polymers exhibit high biocompatibility and low cytotoxicity, making them suitable for use in medical applications where interaction with biological tissues is necessary .

Biochemical Applications

In addition to its medicinal and polymer applications, this compound plays a role in biochemical research.

  • Enzyme Interaction Studies : The compound can serve as a substrate or inhibitor in enzyme assays, allowing researchers to investigate enzyme kinetics and mechanisms. Its structural similarity to other morpholine derivatives facilitates these studies .
  • Synthesis of Complex Molecules : It can be utilized in synthetic pathways to create complex molecules that are difficult to synthesize through conventional methods. This includes the synthesis of morpholine-based compounds that have various biological activities .

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of various thiomorpholine derivatives on different cancer cell lines. The results showed significant inhibition of cell proliferation, suggesting that modifications to the thiomorpholine structure could enhance anticancer properties.

Case Study 2: Development of Stimuli-Responsive Polymers

Research focused on synthesizing polymers from this compound revealed that these materials could be engineered to respond to physiological conditions, thereby improving drug delivery efficacy. The polymers demonstrated controlled release profiles under varying pH conditions, indicating their potential for targeted therapy applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other amine- and heterocycle-containing molecules. Below is a comparative analysis based on available data:

Structural and Functional Insights

  • Thiamorpholine vs. Sulfoxide groups may also confer redox-responsive behavior, unlike the pH-sensitive tertiary amines in DMAEMA . AEMA’s primary amine enables direct conjugation with biomolecules (e.g., siRNA in RNAi carriers), while the thiamorpholine derivative’s secondary amine and sulfoxide might limit reactivity but improve biocompatibility .
  • Solubility and Stability :

    • AEMA and DMAEMA are widely used in aqueous and organic phases, respectively, due to their ionic (AEMA) or hydrophobic (DMAEMA) groups. The thiamorpholine compound’s sulfoxide moiety likely increases polarity, favoring solubility in polar solvents like water or DMSO.
  • Applications :

    • AEMA : Demonstrated efficacy in polymer-based RNA interference (RNAi) systems due to its cationic amine-DNA binding capacity .
    • DMAEMA : Utilized in stimuli-responsive drug delivery systems; its tertiary amine enables pH-dependent swelling in polymers .
    • Thiamorpholine Derivative : Hypothetical applications include redox-responsive drug carriers (leveraging sulfoxide reduction to sulfides) or as a chelating agent for metal ions.

Preparation Methods

General Synthetic Strategy

The preparation of N-(2-Aminoethyl) Thiamorpholine 1-oxide hydrochloride typically involves:

  • Formation of a thiomorpholine amino protecting compound from precursors such as (2-chloroethyl) amine derivatives.
  • Oxidation of the thiomorpholine ring to the 1-oxide or 1,1-dioxide form using oxidizing agents like potassium permanganate.
  • Hydrolysis and acidification to obtain the hydrochloride salt.
  • Purification via recrystallization or solvent extraction.

Detailed Preparation Method from Patent CN106397356A

This patent discloses a robust and scalable method for preparing thiomorpholine-1,1-dioxide hydrochloride, which is closely related to the 1-oxide derivative, involving the following key steps:

Step 1: Synthesis of Thiomorpholine Amino Protecting Compound

  • React (2-chloroethyl) amine amino protecting compound with sodium sulfide nonahydrate in ethanol.
  • Conditions: Heat to 75 °C and stir for 5 hours.
  • Result: Formation of thiomorpholine amino protecting compound as a white solid.
  • Yield: Approximately 87.8%.

Step 2: Oxidation to Thiomorpholine-1,1-dioxide Amino Protecting Compound

  • Add thiomorpholine amino protecting compound and potassium permanganate in water in a batch-wise manner.
  • Control temperature around 37 °C and stir for 5 hours.
  • This batch-wise addition avoids excessive heat dissipation and ensures smooth reaction control.
  • Result: Thiomorpholine-1,1-dioxide amino protecting compound obtained.
  • Yield: About 82.5%.

Step 3: Hydrolysis and Formation of Hydrochloride Salt

  • Slowly add the oxidized amino protecting compound solution to concentrated hydrochloric acid at room temperature.
  • Stir and monitor reaction progress by TLC.
  • Concentrate to remove water and excess hydrochloric acid.
  • Recrystallize from ethanol to obtain thiomorpholine-1,1-dioxide hydrochloride.
  • Yield: Up to 99.6%.

Step 4: Purification

  • Adjust pH with NaOH to around 8-9.
  • Concentrate and filter to remove salts.
  • Use solvents such as ethyl acetate and ethanol for recrystallization.
  • Result: Pure oily or crystalline thiomorpholine-1,1-dioxide product.

Reaction Conditions and Yields Summary Table

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Amino Protecting Compound Synthesis (2-chloroethyl) amine + Na2S·9H2O in ethanol 75 5 87.8 White solid isolation
Oxidation Potassium permanganate added batch-wise in water 37 5 82.5 Controlled addition prevents heat spikes
Hydrolysis & HCl Salt Formation Addition to concentrated HCl, stirring, TLC monitoring Room temp Variable 96-99.6 Recrystallization from ethanol
Purification pH adjustment (NaOH), solvent extraction (ethyl acetate, ethanol) Room temp - 96-97 Removal of salts and impurities

Alternative Synthetic Routes and Photochemical Methods

Recent research published in Organic Process Research & Development (2022) describes alternative synthetic approaches to thiomorpholine derivatives, which are precursors to this compound:

  • Photochemical Thiol–Ene Reaction: Cysteamine hydrochloride reacts with vinyl chloride under photochemical conditions using 9-fluorenone as a photocatalyst to form a half-mustard intermediate quantitatively.
  • Base-Mediated Cyclization: The intermediate undergoes cyclization under basic conditions to yield thiomorpholine.
  • This continuous flow process is efficient, scalable, and safer compared to traditional batch methods involving hazardous intermediates.

Advantages:

  • High selectivity and yield (up to 96%).
  • Reduced reaction times (minutes to hours).
  • Use of low-cost, bulk starting materials (cysteamine and vinyl chloride).
  • Safer handling due to continuous flow setup avoiding accumulation of hazardous intermediates.

Comparative Analysis of Preparation Methods

Feature Batch Oxidation Method (Patent) Photochemical Continuous Flow Method (Research)
Starting Materials (2-chloroethyl) amine derivatives Cysteamine hydrochloride, vinyl chloride
Key Reaction Oxidation with KMnO4, hydrolysis with HCl Photochemical thiol–ene reaction, base cyclization
Reaction Time Several hours per step Minutes per step
Yield 82-99% depending on step Up to 96%
Safety Heat management required due to exothermic oxidation Safer due to continuous flow and low intermediate accumulation
Scalability Demonstrated at multi-kilogram scale Demonstrated continuous 7-hour runs

Research Findings and Notes

  • The batch-wise addition of oxidant (potassium permanganate) is critical to control exothermic oxidation and ensure high purity and yield.
  • Hydrochloride salt formation is optimized by slow acid addition and recrystallization from ethanol or ethyl acetate.
  • Photochemical methods offer a modern alternative with improved safety and efficiency, particularly suitable for industrial scale-up.
  • Monitoring by TLC and NMR is essential for reaction progress and purity control.
  • Adjusting pH post-oxidation facilitates removal of impurities and isolation of the desired product in high purity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(2-Aminoethyl) Thiamorpholine 1-oxide hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting thiamorpholine derivatives with chloroacetyl chloride in the presence of ethylenediamine under controlled pH and temperature (4–10°C) can yield the target compound. Solvent choice (e.g., acetonitrile or polar aprotic solvents) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of amine to acyl chloride) are critical for minimizing side products . Purification via recrystallization or column chromatography (using silica gel and methanol/chloroform eluents) is recommended to isolate high-purity product.

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the presence of the aminoethyl and thiamorpholine oxide moieties.
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 220–280 nm) to assess purity (>95% recommended for biological studies).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF can validate molecular weight and detect impurities.
    • Refer to PubChem-derived InChI and structural data for cross-validation .

Q. How should researchers ensure the compound’s stability during storage and experimental use?

  • Methodology : Store lyophilized powder at -20°C in airtight, light-protected containers. For aqueous solutions, maintain pH 4–6 (using phosphate buffers) to prevent hydrolysis. Monitor degradation via periodic HPLC analysis. Avoid prolonged exposure to reducing agents or high temperatures (>50°C) .

Advanced Research Challenges

Q. How can researchers resolve contradictions in reported biological activity data across different experimental models?

  • Methodology :

  • Comparative Dose-Response Studies : Test the compound in parallel across in vitro (e.g., cell lines) and in vivo models, controlling for variables like solubility and metabolic clearance.
  • Mechanistic Profiling : Use RNAi or CRISPR screens to identify off-target effects (e.g., unintended kinase inhibition) that may explain discrepancies .
  • Data Normalization : Apply statistical frameworks (e.g., ANOVA with post hoc tests) to account for batch effects or assay variability.

Q. What strategies optimize the compound’s application in polymer-based drug delivery systems?

  • Methodology :

  • Polymer Functionalization : Graft the compound onto methacrylate-based polymers (e.g., via free-radical polymerization with ammonium persulfate initiators) to enhance cellular uptake.
  • In Vitro Testing : Use fluorescein-labeled analogs (e.g., FITC-conjugated derivatives) to track intracellular delivery efficiency in real time .
  • Stability Assays : Evaluate pH-dependent release profiles using dynamic light scattering (DLS) and dialysis membrane models.

Q. How can researchers mitigate oxidative degradation during catalytic applications of this compound?

  • Methodology :

  • Redox Buffering : Add antioxidants (e.g., ascorbic acid at 0.1–1 mM) to reaction mixtures.
  • Oxygen-Free Environments : Conduct reactions under nitrogen/argon atmospheres using Schlenk line techniques.
  • Spectroscopic Monitoring : Use UV-Vis or EPR spectroscopy to detect reactive oxygen species (ROS) and adjust conditions in real time .

Data Contradiction Analysis

Q. Why do computational predictions of the compound’s reactivity sometimes conflict with experimental results?

  • Methodology :

  • In Silico Refinement : Recalculate quantum mechanical parameters (e.g., HOMO-LUMO gaps) using solvent-effect models (e.g., COSMO-RS) to improve accuracy.
  • Experimental Validation : Compare DFT-predicted reaction pathways with kinetic studies (e.g., stopped-flow spectroscopy) to identify overlooked intermediates.
  • PubChem Data Cross-Referencing : Validate computational models against experimentally derived InChI keys and spectral libraries .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in high-throughput screening?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct experiments in fume hoods with HEPA filters to prevent aerosol exposure.
  • Spill Management : Neutralize accidental spills with 10% sodium bicarbonate solution followed by solid absorbents (e.g., vermiculite) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Aminoethyl) Thiamorpholine 1-oxide hydrochloride
Reactant of Route 2
N-(2-Aminoethyl) Thiamorpholine 1-oxide hydrochloride

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